molecular formula C16H19BrN4 B6496769 5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine CAS No. 1389886-55-8

5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine

Cat. No. B6496769
CAS RN: 1389886-55-8
M. Wt: 347.25 g/mol
InChI Key: LFTBWTOKPMXDSJ-UHFFFAOYSA-N
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Description

“5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine” is a chemical compound with the empirical formula C12H11BrN2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds like 5-bromopyrimidine has been studied. Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been observed . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Molecular Structure Analysis

The molecular weight of “this compound” is 263.13 . The SMILES string representation of the molecule is BrC1=CN=CN=C1C2=CC=C©C©=C2 .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, 5-bromopyrimidine, a similar compound, undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide .


Physical And Chemical Properties Analysis

The empirical formula of “this compound” is C12H11BrN2 . Its molecular weight is 263.13 . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine has been used in a variety of scientific research applications. It has been used as a tool for studying the role of enzymes in metabolic pathways, as well as for studying the biochemical and physiological effects of drugs and drug delivery systems. In addition, this compound has been used as a probe for studying the structure and function of proteins, and for studying the mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of 5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine is not yet fully understood. However, it is believed to act as an inhibitor of a variety of enzymes, including those involved in the synthesis of proteins and other cellular components. In addition, this compound has been found to interact with a variety of receptors, including those involved in the regulation of blood pressure, pain perception, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo experiments. In vitro experiments have revealed that this compound is capable of inhibiting a variety of enzymes, including those involved in the synthesis of proteins and other cellular components. In addition, this compound has been found to interact with a variety of receptors, including those involved in the regulation of blood pressure, pain perception, and inflammation. In vivo experiments have demonstrated that this compound has a variety of effects on the body, including the inhibition of certain enzymes, the stimulation of certain receptors, and the modulation of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of 5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine for lab experiments include its relatively low cost and its ability to be used as a tool for studying a variety of biochemical and physiological processes. However, there are some limitations to its use in lab experiments, such as its potential toxicity and its potential to interact with a variety of receptors.

Future Directions

There are a variety of potential future directions for the use of 5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine in scientific research. These include the development of new drugs and drug delivery systems, the study of the role of enzymes in metabolic pathways, the study of the biochemical and physiological effects of drugs and drug delivery systems, the study of the mechanisms of action of drugs, and the development of new diagnostic tools. In addition, this compound could be used to study the structure and function of proteins, and to study the interactions between drugs and receptors.

Synthesis Methods

The synthesis of 5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine can be achieved through a two-step process. The first step involves the reaction of 2,3-dimethylphenylpiperazine with bromine, which results in the formation of 5-bromo-2-(2,3-dimethylphenyl)piperazine. The second step involves the reaction of this intermediate with pyrimidine, resulting in the formation of this compound.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Buyers are responsible for confirming product identity and/or purity . All sales are final . More specific safety and hazard information is not available in the search results.

properties

IUPAC Name

5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c1-12-4-3-5-15(13(12)2)20-6-8-21(9-7-20)16-18-10-14(17)11-19-16/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTBWTOKPMXDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=C(C=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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